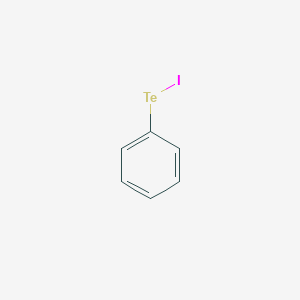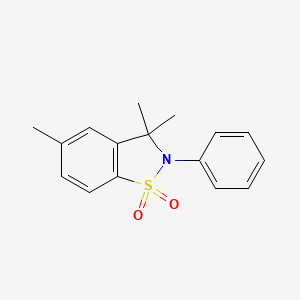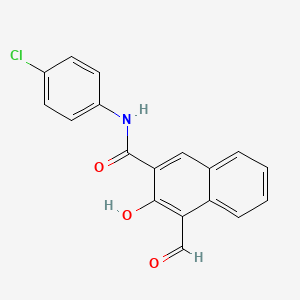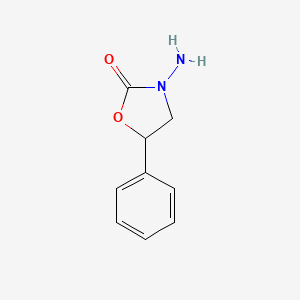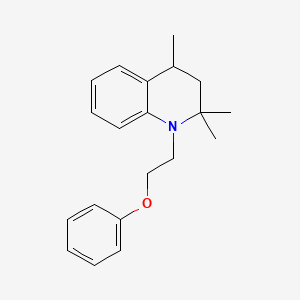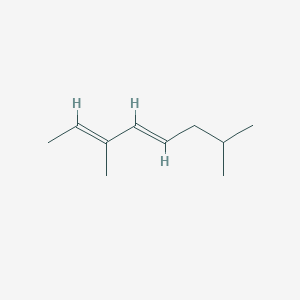![molecular formula C5H8ClN3O2 B14645158 2-[Chloro(nitro)methylidene]-1-methylimidazolidine CAS No. 56611-85-9](/img/structure/B14645158.png)
2-[Chloro(nitro)methylidene]-1-methylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Chloro(nitro)methylidene]-1-methylimidazolidine is a chemical compound that belongs to the class of imidazolidines. This compound is characterized by the presence of a chloro group and a nitro group attached to a methylidene moiety, which is further connected to a 1-methylimidazolidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(nitro)methylidene]-1-methylimidazolidine typically involves the reaction of 1-methylimidazolidine with chloronitromethane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the complete formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions, thereby improving the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[Chloro(nitro)methylidene]-1-methylimidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Aplicaciones Científicas De Investigación
2-[Chloro(nitro)methylidene]-1-methylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-[Chloro(nitro)methylidene]-1-methylimidazolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-methylimidazolidine
- 2-Nitro-1-methylimidazolidine
- 1-Methyl-2-(chloromethyl)imidazolidine
Uniqueness
2-[Chloro(nitro)methylidene]-1-methylimidazolidine is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
56611-85-9 |
|---|---|
Fórmula molecular |
C5H8ClN3O2 |
Peso molecular |
177.59 g/mol |
Nombre IUPAC |
2-[chloro(nitro)methylidene]-1-methylimidazolidine |
InChI |
InChI=1S/C5H8ClN3O2/c1-8-3-2-7-5(8)4(6)9(10)11/h7H,2-3H2,1H3 |
Clave InChI |
AZXZBPZPSMNJBI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCNC1=C([N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


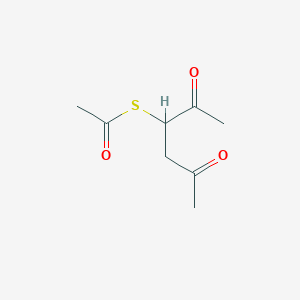
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
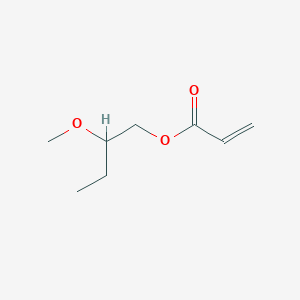
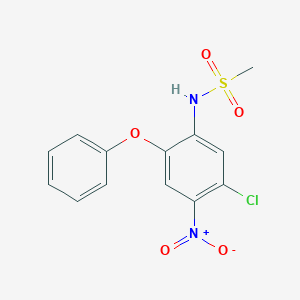
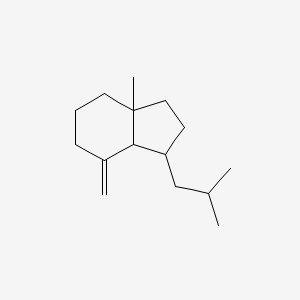
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)
